(Z)-N-(4-chlorophenyl)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide
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Overview
Description
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides It is characterized by the presence of a cyano group, a chlorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chlorophenyl)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Formation of the Enamide: The enamide can be formed by reacting the indole derivative with 4-chlorobenzonitrile in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization and Final Product Formation: The final step involves the cyclization of the intermediate to form the (Z)-enamide configuration, which can be achieved through heating or using specific catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: This compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.
Biology and Medicine
Drug Development: Due to its structural features, this compound can be explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Biological Probes: It can be used as a probe to study biological pathways and interactions, particularly those involving indole derivatives.
Industry
Agriculture: This compound can be investigated for its potential use as a pesticide or herbicide.
Electronics: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (Z)-N-(4-chlorophenyl)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1-methylindol-3-yl)prop-2-enamide: Similar structure with a methyl group instead of an ethyl group.
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1-phenylindol-3-yl)prop-2-enamide: Similar structure with a phenyl group instead of an ethyl group.
Uniqueness
Ethyl Group: The presence of the ethyl group in (Z)-N-(4-chlorophenyl)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide can influence its steric and electronic properties, potentially enhancing its biological activity and selectivity.
Indole Moiety: The indole moiety is a key feature that distinguishes this compound from other similar compounds, contributing to its unique interactions with biological targets.
Properties
IUPAC Name |
(Z)-N-(4-chlorophenyl)-2-cyano-3-(1-ethylindol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-2-24-13-15(18-5-3-4-6-19(18)24)11-14(12-22)20(25)23-17-9-7-16(21)8-10-17/h3-11,13H,2H2,1H3,(H,23,25)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUINGHXFWHXXFE-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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